molecular formula C10H12ClN3O B8351385 4-chloro-5-(2-ethoxyethyl)-5H-pyrrolo[3,2-d]pyrimidine

4-chloro-5-(2-ethoxyethyl)-5H-pyrrolo[3,2-d]pyrimidine

Cat. No.: B8351385
M. Wt: 225.67 g/mol
InChI Key: BIUDQSRCUAJOLE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-chloro-5-(2-ethoxyethyl)-5H-pyrrolo[3,2-d]pyrimidine is a useful research compound. Its molecular formula is C10H12ClN3O and its molecular weight is 225.67 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C10H12ClN3O

Molecular Weight

225.67 g/mol

IUPAC Name

4-chloro-5-(2-ethoxyethyl)pyrrolo[3,2-d]pyrimidine

InChI

InChI=1S/C10H12ClN3O/c1-2-15-6-5-14-4-3-8-9(14)10(11)13-7-12-8/h3-4,7H,2,5-6H2,1H3

InChI Key

BIUDQSRCUAJOLE-UHFFFAOYSA-N

Canonical SMILES

CCOCCN1C=CC2=C1C(=NC=N2)Cl

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a suspension of 4-chloro-5H-pyrrolo[3,2-d]pyrimidine (500 mg) in N,N-dimethylformamide (4.5 mL) was added cesium carbonate (1324 mg) under ice-cooling, and the mixture was stirred while warming to room temperature for 15 min. 1-Bromo-2-ethoxyethane (1016 mg) was added to the reaction mixture, and the mixture was stirred at room temperature for 14 hrs. The reaction mixture was diluted with water (100 mL) and extracted with ethyl acetate (120 mL×3). The organic layer was washed with saturated brine (100 mL×3) and dried over anhydrous magnesium sulfate. The solvent was evaporated under reduced pressure, and the obtained residue was subjected to silica gel column chromatography (silica gel, eluent:hexane/ethyl acetate=85/15→20/80). The object fraction was concentrated under reduced pressure and dried to give the title compound (697 mg) as a pale-yellow oil.
Quantity
500 mg
Type
reactant
Reaction Step One
Quantity
4.5 mL
Type
solvent
Reaction Step One
Name
cesium carbonate
Quantity
1324 mg
Type
reactant
Reaction Step Two
Quantity
1016 mg
Type
reactant
Reaction Step Three
Name
Quantity
100 mL
Type
solvent
Reaction Step Four

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